molecular formula C7H6N4O B123577 3-Amino-4-cyanopyridine-2-carboxamide CAS No. 155879-89-3

3-Amino-4-cyanopyridine-2-carboxamide

Cat. No.: B123577
CAS No.: 155879-89-3
M. Wt: 162.15 g/mol
InChI Key: BTXHUQIYIXFEEQ-UHFFFAOYSA-N
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Description

3-Amino-4-cyanopyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with amino, cyano, and carboxamide groups at positions 2, 4, and 2, respectively. The cyano group enhances electron-withdrawing properties, while the carboxamide moiety contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

CAS No.

155879-89-3

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-amino-4-cyanopyridine-2-carboxamide

InChI

InChI=1S/C7H6N4O/c8-3-4-1-2-11-6(5(4)9)7(10)12/h1-2H,9H2,(H2,10,12)

InChI Key

BTXHUQIYIXFEEQ-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C#N)N)C(=O)N

Canonical SMILES

C1=CN=C(C(=C1C#N)N)C(=O)N

Synonyms

2-Pyridinecarboxamide,3-amino-4-cyano-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
This compound -NH₂ (3), -CN (4), -CONH₂ (2) C₇H₆N₄O Cyano, carboxamide, amino
3-Amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide -Ph (4), -OEt (6), -CN (5) C₁₉H₁₅N₃O₂S Cyano, ethoxy, phenyl
3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide -Cl (5), -OMe (6), -CH₃ (4), cyclopropylamide (2) C₁₃H₁₄ClN₃O₂S Chloro, methoxy, methyl
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide -CH₂OMe (4), -CH₃ (6) C₁₁H₁₃N₃O₂S Methoxymethyl, methyl

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The cyano group in the target compound contrasts with electron-donating substituents like methoxy () or methoxymethyl (), which may alter reactivity in nucleophilic or electrophilic reactions.

Spectroscopic Properties

Infrared (IR) spectroscopy highlights functional group differences:

  • The target compound’s IR spectrum would show peaks for NH (3460 cm⁻¹), CN (2220 cm⁻¹), and CO (1750 cm⁻¹), similar to its analogs .
  • ’s compound also exhibits aromatic C=C stretches (~1550 cm⁻¹), absent in non-aromatic derivatives.

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